Butyl dimethylphosphinate
Description
Butyl dimethylphosphinate (CAS No: [Insert CAS if available]) is an organophosphorus compound with the chemical formula C₆H₁₅O₂P. Its structure consists of a butyl group (C₄H₉) esterified to a dimethylphosphinate moiety [(CH₃)₂P(O)O⁻]. This compound is characterized by its dual functionality: the phosphinate group confers polarity and metal-coordination capability, while the butyl chain enhances lipophilicity and solubility in organic solvents.
Properties
CAS No. |
21288-01-7 |
|---|---|
Molecular Formula |
C6H15O2P |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
1-dimethylphosphoryloxybutane |
InChI |
InChI=1S/C6H15O2P/c1-4-5-6-8-9(2,3)7/h4-6H2,1-3H3 |
InChI Key |
VJPNOFAPUWRPTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl dimethylphosphinate can be synthesized through several methods. One common approach involves the reaction of butyl alcohol with dimethylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:
Butyl alcohol+Dimethylphosphinic acid→Butyl dimethylphosphinate+Water
Another method involves the use of butyl chloride and dimethylphosphinic acid in the presence of a base such as triethylamine. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl dimethylphosphonate.
Reduction: Reduction reactions can convert it to butyl dimethylphosphine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under an inert atmosphere.
Major Products
Oxidation: Butyl dimethylphosphonate
Reduction: Butyl dimethylphosphine
Substitution: Various substituted phosphinates depending on the substituent used.
Scientific Research Applications
Butyl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used as a flame retardant and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of butyl dimethylphosphinate involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Notes
This article is synthesized from general organophosphorus chemistry principles and hypothetical references for illustrative purposes.
Data Gaps : Experimental values (e.g., exact boiling points) may vary pending purity and measurement conditions. Consult primary literature for precise data.
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